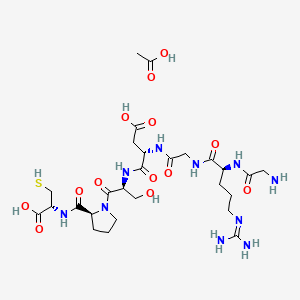

GRGDSPC acetate

Description

BenchChem offers high-quality GRGDSPC acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GRGDSPC acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H46N10O13S |

|---|---|

Molecular Weight |

750.8 g/mol |

IUPAC Name |

acetic acid;(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[(2S)-2-[[(1R)-1-carboxy-2-sulfanylethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C25H42N10O11S.C2H4O2/c26-8-17(37)31-12(3-1-5-29-25(27)28)20(41)30-9-18(38)32-13(7-19(39)40)21(42)33-14(10-36)23(44)35-6-2-4-16(35)22(43)34-15(11-47)24(45)46;1-2(3)4/h12-16,36,47H,1-11,26H2,(H,30,41)(H,31,37)(H,32,38)(H,33,42)(H,34,43)(H,39,40)(H,45,46)(H4,27,28,29);1H3,(H,3,4)/t12-,13-,14-,15-,16-;/m0./s1 |

InChI Key |

JCMFYVLDHDTKLS-MHXJNQAMSA-N |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CS)C(=O)O |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CS)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Stability of GRGDSPC Peptide in Cell Culture Media

Foreword: The Double-Edged Sword of Bioactivity

The Gly-Arg-Gly-Asp-Ser-Pro-Cys (GRGDSPC) peptide, a derivative of the ubiquitous Arginylglycylaspartic acid (RGD) motif, is a cornerstone of modern cell culture and biomaterial design.[1] Its ability to mimic extracellular matrix (ECM) proteins like fibronectin allows it to selectively engage with cell surface integrin receptors, thereby promoting cell adhesion, spreading, and signaling. This bioactivity is the very reason for its widespread use in tissue engineering, 3D cell culture, and as a targeting ligand in drug delivery. However, the very biological environment it is designed to influence is also its greatest adversary. Cell culture media, particularly when supplemented with serum and populated with metabolically active cells, is a chemically and enzymatically complex milieu that can rapidly compromise the structural integrity and, consequently, the function of this heptapeptide.

This guide provides a comprehensive technical overview of the factors governing GRGDSPC stability in cell culture. It is intended for researchers, scientists, and drug development professionals who rely on the predictable and sustained bioactivity of this peptide. We will dissect the mechanisms of degradation, provide field-proven protocols for stability assessment, and offer actionable strategies to mitigate instability, ensuring the reproducibility and validity of your experimental outcomes.

The Inherent Fragility of a Linear Peptide: Mechanisms of GRGDSPC Degradation

The stability of GRGDSPC in solution is not a fixed property but a dynamic interplay between its intrinsic chemical nature and the extrinsic factors of the culture environment. Degradation can occur through two primary routes: enzymatic hydrolysis and chemical instability.

Enzymatic Degradation: The Protease Menace

The most significant threat to GRGDSPC stability in cell culture is enzymatic degradation by proteases.[2] These enzymes, which catalyze the hydrolysis of peptide bonds, are abundantly present in serum supplements (e.g., Fetal Bovine Serum, FBS) and are also secreted by the cultured cells themselves.

-

Exopeptidases: These proteases cleave peptide bonds at the N-terminus (aminopeptidases) or C-terminus (carboxypeptidases). The free N-terminal Glycine and C-terminal Cysteine of GRGDSPC make it a prime target for these enzymes. Studies have shown that peptides with unprotected N-terminal amines can be almost entirely degraded within 48 hours in the presence of cells.[3][4]

-

Endopeptidases: These enzymes, such as trypsin-like and chymotrypsin-like serine proteases, cleave within the peptide sequence at specific recognition sites. The Arg-Gly bond, in particular, is a potential cleavage site for trypsin-like enzymes.

The presence of serum is the single most accelerating factor for enzymatic degradation due to its high concentration of various proteases. Even in serum-free conditions, cells in culture will secrete their own matrix metalloproteinases (MMPs) and other proteases that can degrade the peptide over time.[5]

Chemical Degradation: The Vulnerable Residues

Independent of enzymatic activity, the peptide can undergo chemical degradation, influenced by factors like pH, temperature, and oxidative stress.

-

Aspartic Acid (Asp) Instability: The aspartic acid residue is a known weak point in RGD peptides.[1][6] The side-chain carboxylic acid can catalyze the cleavage of the peptide backbone through the formation of a cyclic succinimide intermediate. This can lead to either the cleavage of the Asp-Gly bond or the isomerization of L-Asp to the biologically inactive D-Asp.

-

Cysteine (Cys) Oxidation: The C-terminal cysteine residue contains a reactive thiol (-SH) group. In the presence of oxygen and metal ions, this group can be oxidized, leading to the formation of disulfide-bridged dimers (GRGDSPC-S-S-CPGDRG) or other oxidative adducts. While disulfide bonding can sometimes increase stability by creating a cyclic structure, uncontrolled oxidation can lead to heterogeneous populations of peptide species with altered bioactivity.[6]

The following diagram illustrates the primary pathways of GRGDSPC degradation in a typical cell culture environment.

Caption: Primary degradation pathways for GRGDSPC in cell culture media.

Quantifying Instability: A Guide to Experimental Assessment

To control for peptide stability, one must first be able to measure it. A robust stability study is essential for interpreting biological data correctly. The core principle is to incubate the GRGDSPC peptide in the cell culture medium of interest, sample at various time points, and quantify the remaining intact peptide.

Core Experimental Workflow

The workflow for assessing peptide stability is a multi-step process that requires careful planning and execution. The key stages involve incubation, sample quenching, and analysis.

Sources

- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 2. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immobilized RGD concentration and Proteolytic Degradation Synergistically Enhance Vascular Sprouting within Hydrogel Scaffolds of Varying Modulus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

GRGDSPC Acetate: A Comprehensive Technical Guide for Cell Biology and Biomaterial Applications

This document serves as an in-depth technical guide on the synthetic peptide Gly-Arg-Gly-Asp-Ser-Pro-Cys (GRGDSPC), focusing on its acetate salt form. It is designed for researchers, scientists, and drug development professionals who utilize this peptide as a tool to probe and manipulate cell-matrix interactions. This guide provides a detailed overview of its physicochemical properties, mechanism of action, and validated experimental protocols, underpinned by scientific principles to ensure robust and reproducible results.

Fundamental Properties of GRGDSPC Acetate

GRGDSPC is a synthetic heptapeptide that has become a cornerstone in cell biology and tissue engineering. Its design is purposeful: the Arginyl-Glycyl-Aspartyl (RGD) sequence is a canonical motif recognized by numerous integrin receptors, while the C-terminal cysteine provides a reactive thiol (-SH) group, a versatile handle for covalent immobilization. The peptide is commonly supplied as an acetate or trifluoroacetate (TFA) salt, a byproduct of the solid-phase synthesis and purification process. While TFA salts are common, acetate is often preferred in cellular applications due to its higher biocompatibility.

Chemical Identity and Physicochemical Characteristics

Accurate characterization is paramount for experimental design, including calculating molar concentrations and ensuring stability.

-

Sequence: Gly-Arg-Gly-Asp-Ser-Pro-Cys

-

CAS Registry Number: While several CAS numbers are associated with the base peptide (e.g., 126646-79-5[1], 91575-26-7[2]), a specific number for the acetate salt is not uniformly cited. Researchers should refer to the certificate of analysis provided by the supplier.

Table 1: Physicochemical Properties of GRGDSPC Peptide

| Property | Typical Value | Rationale and Experimental Insight |

| Molecular Formula | C₂₅H₄₂N₁₀O₁₁S | This represents the molecular composition of the free peptide. |

| Molecular Weight | ~690.7 g/mol | This is the mass of the free peptide. The mass of the acetate salt will be higher due to the counter-ion. Always use the specific molecular weight from the supplier's datasheet for accurate concentration calculations. |

| Appearance | White lyophilized powder | Lyophilization (freeze-drying) ensures stability by removing water, which can hydrolyze the peptide bonds over time. |

| Purity (by HPLC) | >95% | High-performance liquid chromatography (HPLC) is the standard for assessing peptide purity. A purity of >95% is recommended for most cell-based assays to avoid off-target effects from contaminants. |

| Solubility | Soluble in water/aqueous buffers | The peptide's charged residues (Arg, Asp) and polar residues (Ser) confer hydrophilicity. For difficult-to-dissolve batches, sonication can be used. Avoid harsh solvents if the peptide is intended for live-cell experiments. |

| Storage | -20°C or colder, desiccated | Peptides are susceptible to degradation. Store lyophilized powder at -20°C or -80°C. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can lead to hydrolysis. Once reconstituted, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |

Mechanism of Action: Competitive Antagonism of Integrin Signaling

The biological function of GRGDSPC is centered on the RGD motif's ability to mimic extracellular matrix (ECM) proteins like fibronectin and vitronectin. This allows it to bind to RGD-dependent integrins, such as αvβ3 and α5β1, thereby acting as a competitive antagonist when in solution or as a specific adhesion ligand when immobilized.

Integrin engagement initiates a complex signaling cascade that is central to cell fate. The clustering of integrins upon ligand binding leads to the recruitment of numerous signaling and adaptor proteins to the cell membrane, forming focal adhesions. This triggers intracellular pathways that regulate cell adhesion, migration, proliferation, and survival.

The Integrin-FAK-Src Signaling Axis

A primary pathway activated upon RGD-integrin binding involves Focal Adhesion Kinase (FAK) and the proto-oncogene tyrosine-protein kinase Src. This cascade is a critical regulator of cellular mechanics and gene expression.

Figure 1. Integrin activation by GRGDSPC initiates a downstream signaling cascade. Binding leads to FAK autophosphorylation, creating a docking site for Src. The activated FAK/Src complex then phosphorylates other substrates, activating pathways like PI3K/Akt to drive cellular responses.[3][4][5]

Core Experimental Protocols

The dual functionality of GRGDSPC—as a soluble inhibitor and an immobilizable ligand—lends itself to two primary categories of experiments. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol: Competitive Cell Adhesion Assay

This assay quantifies the ability of soluble GRGDSPC to inhibit cell adhesion to an ECM-coated surface. It is a robust method for determining the IC₅₀ (half-maximal inhibitory concentration) and confirming RGD-dependent adhesion.

Experimental Rationale: Serum contains various ECM proteins (like vitronectin) and growth factors that can mediate cell adhesion and signaling, masking the specific effect of the peptide. Therefore, the assay is performed in serum-free or low-serum conditions to ensure that the observed adhesion is primarily mediated by the coated substrate.

Figure 2. Step-by-step workflow for the competitive cell adhesion assay.

Detailed Methodology:

-

Plate Coating: Coat a high-binding 96-well plate with fibronectin (or another ECM protein) at 5-10 µg/mL in sterile PBS. Incubate overnight at 4°C.

-

Blocking: The next day, aspirate the coating solution and wash wells twice with sterile PBS. Block non-specific binding sites by adding 200 µL of 1% heat-inactivated Bovine Serum Albumin (BSA) in PBS to each well. Incubate for 1 hour at 37°C.

-

Cell Preparation: While blocking, harvest logarithmically growing cells using a gentle dissociation reagent (e.g., Trypsin-EDTA). Neutralize, centrifuge, and wash the cells twice with serum-free medium (e.g., DMEM) to remove all traces of serum. Resuspend the cell pellet in serum-free medium at a concentration of 2.5 x 10⁵ cells/mL.

-

Inhibition: Prepare serial dilutions of GRGDSPC acetate and a negative control peptide (e.g., GRGESP or GRADSP) in serum-free medium at 2x the final concentration. In a separate plate or tubes, mix equal volumes of the cell suspension and the 2x peptide solutions. Pre-incubate for 20-30 minutes at room temperature to allow the peptide to bind to cell surface integrins.[6]

-

Adhesion: Aspirate the blocking solution from the coated plate. Immediately add 100 µL of the cell-peptide mixture to the appropriate wells. Incubate for 60-90 minutes at 37°C in a CO₂ incubator.

-

Washing: Gently aspirate the medium and wash the wells 2-3 times with PBS to remove non-adherent cells. The gentleness of this step is critical to avoid dislodging weakly attached cells.

-

Quantification:

-

Fix the remaining adherent cells with 100 µL of ice-cold 100% methanol for 10 minutes.

-

Aspirate methanol and allow plates to air dry completely.

-

Add 100 µL of 0.5% crystal violet solution (in 20% methanol) to each well and stain for 15 minutes.

-

Wash the wells thoroughly with water until the wash water is clear.

-

Air dry the plate. Solubilize the dye by adding 100 µL of 10% acetic acid or a commercial solubilization buffer to each well.

-

Read the absorbance on a plate reader at ~570 nm.

-

Trustworthiness Check: The inclusion of a scrambled or inactive peptide control (like Gly-Arg-Gly-Glu-Ser-Pro or GRGESP) is a self-validating step. This peptide should not significantly inhibit adhesion, confirming that the effect of GRGDSPC is sequence-specific and mediated by the RGD motif.

Protocol: Covalent Immobilization on a Maleimide-Activated Surface

This protocol leverages the C-terminal cysteine to create surfaces with a defined density of RGD ligands, ideal for studying cell behavior on biomimetic materials.

Experimental Rationale: The thiol group of cysteine reacts specifically with a maleimide group via a Michael addition reaction to form a stable thioether bond. This reaction is highly efficient at neutral to slightly basic pH (6.5-7.5) and allows for the oriented immobilization of the peptide, ensuring the RGD motif is accessible for cell binding.

Figure 3. Step-by-step workflow for peptide immobilization via thiol-maleimide chemistry.

Detailed Methodology:

-

Surface Preparation: Use a commercially available maleimide-activated plate or slide, or prepare one using established protocols (e.g., silanization followed by reaction with a maleimide-containing crosslinker).

-

Peptide Solution: Immediately before use, dissolve GRGDSPC acetate in a degassed, sterile reaction buffer (e.g., 100 mM PBS with 10 mM EDTA, pH 7.0-7.4). The thiol group is prone to oxidation, forming disulfide bonds, so using a fresh solution is critical.

-

Coupling Reaction: Add the peptide solution to the activated surface, ensuring complete coverage. Incubate for 2-4 hours at room temperature or overnight at 4°C. A humidified chamber is essential to prevent evaporation.

-

Quenching: Aspirate the peptide solution and wash the surface three times with the reaction buffer. To block any remaining reactive maleimide groups, incubate the surface with a solution of a small thiol-containing molecule (e.g., 1 mM L-cysteine in buffer) for 30 minutes at room temperature.

-

Final Wash: Wash the surface extensively (3-5 times) with sterile PBS to remove any non-covalently bound peptide and quenching agent. The surface is now ready for cell culture experiments.

Trustworthiness Check: A crucial control is a surface that has gone through the entire process but with a non-thiolated peptide (e.g., GRGDSP) or a blocked thiol group. Cells should not adhere specifically to this control surface, validating that the observed cell attachment is due to the covalently immobilized, cysteine-linked GRGDSPC.

References

This guide was compiled using information from peer-reviewed literature and established technical resources.

-

PubMed Central. (n.d.). Phosphatidylinositol 3-Kinase/Akt Mediates Integrin Signaling To Control RNA Polymerase I Transcriptional Activity. Retrieved February 6, 2026, from [Link]

-

PubMed. (2006). Integrin-regulated FAK-Src signaling in normal and cancer cells. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Activation of the integrin/PI3K/FAK pathway proteins. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2023). Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Integrin–FAK signaling pathway. Retrieved February 6, 2026, from [Link]

-

PubMed Central. (n.d.). PI3K-AKT activation resculpts integrin signaling to drive filamentous tau-induced proinflammatory astrogliosis. Retrieved February 6, 2026, from [Link]

-

Journal of the American Chemical Society. (2020). On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. Retrieved February 6, 2026, from [Link]

-

PubMed Central. (n.d.). RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling. Retrieved February 6, 2026, from [Link]

-

MDPI. (2023). The Cell Adhesion Activity of the Joining Peptide of Proopiomelanocortin. Retrieved February 6, 2026, from [Link]

-

ACS Publications. (n.d.). Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion. Retrieved February 6, 2026, from [Link]

-

NovoPro Bioscience Inc. (n.d.). GRGDSPC peptide. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). Grgdspc. Retrieved February 6, 2026, from [Link]

Sources

- 1. cpcscientific.com [cpcscientific.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phosphatidylinositol 3-Kinase/Akt Mediates Integrin Signaling To Control RNA Polymerase I Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrin-regulated FAK-Src signaling in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimization of GRGDSPC Surface Density for HUVEC Adhesion Assays

Topic: Recommended concentration of GRGDSPC for HUVEC adhesion assays Content Type: Application Note & Detailed Protocol

Executive Summary

The adhesion of Human Umbilical Vein Endothelial Cells (HUVECs) to synthetic surfaces is a critical quality attribute in tissue engineering and vascular graft development. The peptide GRGDSPC (Gly-Arg-Gly-Asp-Ser-Pro-Cys) provides a specific ligand for integrin receptors (primarily

For robust HUVEC adhesion, the optimal surface density of GRGDSPC lies between 1 – 10 pmol/cm² for high-sensitivity assays, extending up to 50 nmol/cm² for maximal spreading and focal adhesion formation. In terms of coating solution concentration, a range of 10 – 50 µg/mL is recommended for standard immobilization protocols.

Scientific Background & Mechanism

The RGD-Integrin Axis

HUVECs interact with the Extracellular Matrix (ECM) via integrin heterodimers. The RGD (Arg-Gly-Asp) motif is the minimal recognition sequence.

- Integrin: Binds RGD with high affinity; critical for angiogenesis and survival signaling.

- Integrin: Binds RGD (often requiring a synergy site like PHSRN); essential for mechanotransduction and firm adhesion.

Why GRGDSPC?

The GRGDSPC sequence is preferred over the minimal RGD tripeptide for two reasons:

-

Spacer (Gly-Gly): The N-terminal glycine residues act as a flexible spacer, reducing steric hindrance and allowing the integrin headpiece to access the ligand.

-

Anchor (Cysteine): The C-terminal cysteine provides a thiol (-SH) group for site-specific covalent immobilization onto maleimide- or acrylate-functionalized surfaces (e.g., hydrogels, gold, or activated polymers).

Linear vs. Cyclic RGD

GRGDSPC is a linear peptide.[1] While cyclic RGD peptides (e.g., c(RGDfK)) have higher affinity (nM range) and stability, linear GRGDSPC is cost-effective and sufficient for promoting cell attachment when immobilized at adequate densities.

Experimental Design: The "Golden Range"

The concentration of GRGDSPC required depends on whether the peptide is immobilized (promoting adhesion) or soluble (inhibiting adhesion).

Table 1: Recommended Concentration Ranges

| Application | Role of GRGDSPC | Recommended Concentration | Target Surface Density |

| Surface Coating (Adhesion) | Ligand | 10 – 50 µg/mL (Solution) | 1 – 40 nmol/cm² |

| Soluble Inhibition | Competitor | 0.1 – 1.0 mM | N/A |

| Control (Negative) | Non-adhesive | 10 – 50 µg/mL (GRGE SPC) | Same as active |

Critical Insight: For soluble inhibition assays, linear peptides like GRGDSPC are weak inhibitors compared to cyclic variants. You typically need 100–1000x higher concentrations (mM range) to detach cells compared to the coating concentration (µM range).

Detailed Protocol: Surface Immobilization & Adhesion Assay

Reagents & Equipment[2]

-

Peptide: GRGDSPC (purity >95%).

-

Control Peptide: GRGESPC (Aspartate replaced by Glutamate).

-

Solvent: Sterile PBS (pH 7.4) or Water (endotoxin-free).

-

Substrate: Tissue Culture Polystyrene (TCPS) plates or Maleimide-activated hydrogels.

-

Blocking Buffer: 1% BSA (Bovine Serum Albumin) in PBS (heat-inactivated).

-

Detection: Calcein-AM, Cell Titer-Glo, or Crystal Violet.

Preparation of Peptide Stock

-

Dissolution: Dissolve lyophilized GRGDSPC in sterile distilled water to 1 mg/mL .

-

Note: If the peptide contains Cysteine, avoid alkaline pH (>8) during storage to prevent disulfide dimerization.

-

Tip: If solubility is poor, add a drop of 10% acetic acid or DMSO (up to 5% v/v), but GRGDSPC is usually water-soluble.

-

-

Aliquot & Store: Store at -20°C. Avoid repeated freeze-thaw cycles.

Surface Coating Workflow (Adsorption Method)

For covalent coupling (e.g., to PEG-Maleimide), follow the specific hydrogel manufacturer's coupling ratio (typically 1:1 molar ratio).

-

Dilution: Dilute the 1 mg/mL stock in sterile PBS to generate a titration series:

-

Coating: Add 100 µL/cm² of the diluted peptide solution to the wells.

-

Example: 300 µL per well for a 24-well plate.

-

-

Incubation:

-

Washing: Aspirate the peptide solution. Wash 2x with sterile PBS to remove loosely bound peptide.

-

Blocking (Crucial Step):

-

Add 1% BSA in PBS (200 µL/cm²) to all wells.

-

Incubate for 1 hour at 37°C.

-

Reasoning: This prevents non-specific HUVEC adhesion to the plastic, ensuring all adhesion is mediated by the RGD peptide.

-

HUVEC Seeding & Adhesion[1][3]

-

Cell Preparation: Harvest HUVECs (Passage 2-6) using mild Trypsin/EDTA or Accutase.

-

Resuspension: Resuspend cells in serum-free basal medium (e.g., EBM-2) containing 0.1% BSA.

-

Note: Do not use serum during the adhesion phase, as serum proteins (fibronectin/vitronectin) will coat the surface and mask the specific RGD effect.

-

-

Seeding: Seed HUVECs at 2.5 × 10⁴ cells/cm² .

-

Adhesion Time: Incubate at 37°C for 45 – 90 minutes .

-

Washing: Gently wash 2x with warm PBS to remove non-adherent cells.

-

Quantification:

-

Fluorescence: Incubate with Calcein-AM (2 µM) for 30 min and read on a plate reader (Ex/Em 485/520 nm).

-

Colorimetric: Fix with 4% Paraformaldehyde, stain with 0.5% Crystal Violet, lyse with 1% SDS, and read Absorbance at 590 nm.

-

Visualizations

Diagram 1: Mechanistic Pathway of RGD-Mediated Adhesion

This diagram illustrates the molecular bridge formed by GRGDSPC between the synthetic surface and the HUVEC cytoskeleton.

Caption: Molecular cascade from surface immobilization of GRGDSPC to HUVEC cytoskeletal reorganization.

Diagram 2: Experimental Workflow

Step-by-step logic for the adhesion assay.

Caption: Optimized workflow for GRGDSPC surface coating and HUVEC adhesion quantification.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| High Background Adhesion | Insufficient Blocking | Increase BSA concentration to 2-3% or use Casein. Ensure cells are seeded in serum-free media.[2] |

| Low Cell Attachment | Peptide Degradation | Use fresh peptide stock. Ensure pH is neutral during coating. Verify surface chemistry (if using covalent attachment). |

| No Difference vs. Control | Peptide Concentration Too Low | Increase coating concentration to 100 µg/mL. Ensure the surface density is >1 pmol/cm². |

| Cell Clumping | Ligand Density Too High | Very high RGD densities can cause cells to adhere too tightly and prevent migration/spreading. Titrate down. |

References

-

LifeTein. (2024).[6] How to Coat the Cell Culture Plate with RGD Peptides. Retrieved from [Link]

-

Massia, S. P., & Hubbell, J. A. (1991). An RGD spacing of 440 nm is sufficient for integrin alpha V beta 3-mediated fibroblast spreading and 140 nm for focal contact and stress fiber formation. Journal of Cell Biology. Retrieved from [Link]

-

Hersel, U., Dahmen, C., & Kessler, H. (2003). RGD modified polymers: biomaterials for stimulated cell adhesion and beyond. Biomaterials. Retrieved from [Link]

-

Gao, J., et al. (2019). Using GRGDSPC peptides to improve re-endothelialization of decellularized pancreatic scaffolds. Artificial Organs. Retrieved from [Link]

Sources

- 1. Synthesis and Cell Adhesive Properties of Linear and Cyclic RGD Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fibronectin coating of collagen modules increases in vivo HUVEC survival and vessel formation in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A new, rapid and reproducible method to obtain high quality endothelium in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cellgs.com [cellgs.com]

- 6. lifetein.com [lifetein.com]

- 7. zen-bio.com [zen-bio.com]

Click chemistry protocols for attaching GRGDSPC to biomaterials

Click Chemistry Protocols for Attaching GRGDSPC to Biomaterials

Abstract & Strategic Overview

The peptide GRGDSPC (Gly-Arg-Gly-Asp-Ser-Pro-Cys) is a canonical ligand used to confer cell-adhesive properties to otherwise inert biomaterials (e.g., PEG, Alginate, Hyaluronic Acid). Its bioactivity hinges on the RGD motif, which binds integrin receptors (primarily

However, the success of functionalization depends entirely on the C-terminal Cysteine (C) . This residue provides a unique thiol (-SH) handle for "Click" chemistry. This guide details two distinct, field-proven protocols to conjugate GRGDSPC to biomaterials, selected based on the need for spatial control versus spontaneous reaction .

Molecule Analysis: GRGDSPC

Before initiating conjugation, one must understand the structural logic of the peptide:

-

GRGD... : The N-terminal Glycine acts as a spacer to prevent steric hindrance at the active site.

-

...RGD... : The integrin-binding motif.

-

...SPC : The Serine-Proline linker provides flexibility, while the Cysteine provides the nucleophilic thiol for conjugation.

Critical Handling Note: The thiol group is highly prone to oxidation (dimerization) to form disulfide bonds (cystine). A significant portion of lyophilized GRGDSPC stock is likely dimerized. Both protocols below include a reduction step to restore reactivity.

Decision Matrix: Selecting the Right Chemistry

Use the following logic flow to determine which protocol suits your experimental needs.

Figure 1: Decision matrix for selecting the appropriate conjugation chemistry.

Protocol A: Thiol-Ene Photo-Click Chemistry

Mechanism: Radical-mediated step-growth polymerization. Best For: Encapsulating cells in hydrogels (PEG-Norbornene, GelMA) or creating spatial patterns of RGD.

Reagents Required[1][2][3][4][5][6]

-

Biomaterial Backbone: PEG-Norbornene (PEG-NB) or Gelatin Methacryloyl (GelMA). Note: Norbornene is preferred over acrylates for faster kinetics and higher specificity.

-

Photoinitiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate). Superior to Irgacure 2959 due to water solubility and activation at 405 nm (cell-safe).

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).

Step-by-Step Methodology

-

Peptide Stock Preparation (with Reduction):

-

Dissolve GRGDSPC in PBS to 10 mM.

-

Add TCEP at a 1.1:1 molar ratio (TCEP:Peptide) to break disulfides. Incubate for 30 mins at Room Temperature (RT).

-

Expert Insight: Unlike DTT, TCEP is stable and does not inhibit thiol-ene radical reactions significantly at these concentrations, so removal is not strictly necessary if dilution follows.

-

-

Pre-Polymer Solution:

-

Dissolve PEG-NB (or GelMA) in PBS. Typical concentration: 5–10% w/v.

-

Add LAP photoinitiator to a final concentration of 0.05% w/v (approx 1.7 mM).

-

-

Conjugation Mix:

-

Add the reduced GRGDSPC solution to the pre-polymer.

-

Target Concentration: For cell adhesion, 1 mM to 5 mM bulk peptide concentration is standard.

-

-

Degassing (CRITICAL STEP):

-

Oxygen inhibits radical polymerization.

-

Bubble Nitrogen or Argon gas through the solution for 2–5 minutes, or use a vacuum desiccator if volume permits.

-

-

Photo-Crosslinking:

-

Expose to light (365 nm or 405 nm) at 10–20 mW/cm².

-

Time: 2–5 minutes depending on gel thickness.

-

Result: The thiol attacks the alkene (norbornene/methacrylate), forming a stable thioether bond.

-

Figure 2: Radical-mediated Thiol-Ene reaction pathway.

Protocol B: Thiol-Maleimide Michael Addition

Mechanism: Nucleophilic attack of thiolate anion on the maleimide double bond.[7] Best For: Surface functionalization (e.g., glass slides, nanoparticles) or bulk modification without light.

Reagents Required[1][2][3][4][5][6]

-

Biomaterial: Maleimide-functionalized polymer (e.g., PEG-Maleimide).

-

Buffer: Phosphate Buffered Saline (PBS) adjusted to pH 7.0 .

-

Reducing Agent: Immobilized TCEP Gel (ThermoFisher or equivalent) or soluble TCEP.

Step-by-Step Methodology

-

Buffer Optimization (The "pH Window"):

-

Prepare PBS and adjust pH strictly to 6.5 – 7.5 .

-

Expert Insight: At pH > 7.5, primary amines (N-terminus or Lysine) compete with thiols.[8] At pH < 6.0, reaction kinetics slow drastically. pH 7.0 is the "Goldilocks" zone.

-

-

Peptide Reduction:

-

Dissolve GRGDSPC in pH 7.0 buffer.[2]

-

Treat with Immobilized TCEP Gel for 30 mins.

-

Spin down and collect supernatant.

-

Why Immobilized? Soluble TCEP contains thiols in its breakdown products or can interfere with maleimide stoichiometry if in large excess. Immobilized beads allow physical removal of the reducing agent.

-

-

Reaction:

-

Mix reduced peptide with Maleimide-functionalized material.

-

Molar Ratio: Use 1.2:1 (Peptide:Maleimide) to ensure complete coverage of maleimide groups (preventing non-specific protein adsorption later).

-

Incubate for 1–2 hours at RT or 4°C overnight.

-

-

Quenching:

-

Add excess Cysteine or Mercaptoethanol (10 mM) to block any remaining unreacted maleimide groups.

-

Dialyze or wash to remove free peptide.

-

Quality Control: Ellman's Assay

How do you know it worked? You quantify the loss of free thiols in the supernatant.

Protocol:

-

Reagent: Dissolve 4 mg Ellman’s Reagent (DTNB) in 1 mL Buffer (0.1 M Sodium Phosphate, pH 8.0).

-

Sample: Take an aliquot of your reaction supernatant (containing unreacted peptide).

-

Reaction: Mix 50 µL Sample + 950 µL DTNB solution. Incubate 15 mins RT.[4][5]

-

Read: Measure Absorbance at 412 nm .

-

Calculate: Use the extinction coefficient of TNB (

) to determine free thiol concentration.-

Conjugation Efficiency % = [(Initial SH - Final SH) / Initial SH] × 100

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Efficiency | Peptide Dimerization | Use fresh TCEP; ensure TCEP is not depleted. |

| Non-Specific Binding | Unreacted Maleimides | Quench with excess Cysteine after reaction. |

| Slow Gelation (Thiol-Ene) | Oxygen Inhibition | Degas solutions thoroughly; increase light intensity slightly. |

| Amine Reaction (Side Product) | pH too high | Verify pH is < 7.5 for Maleimide chemistry. |

References

-

Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. [Link]

-

Fairbanks, B. D., et al. (2009). Photo-initiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility. Biomaterials. [Link]

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Thiol-Reactive Chemical Reactions). [Link]

-

Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics. [Link]

-

Phelps, E. A., et al. (2012). Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and release. Advanced Materials. [Link]

Sources

- 1. biotium.com [biotium.com]

- 2. researchgate.net [researchgate.net]

- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 4. broadpharm.com [broadpharm.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. vectorlabs.com [vectorlabs.com]

Troubleshooting & Optimization

Using TCEP or DTT to reduce dimerized GRGDSPC before conjugation

Executive Summary: The "Hidden Variable" in RGD Conjugation

The peptide GRGDSPC (Gly-Arg-Gly-Asp-Ser-Pro-Cys) is a standard ligand used to functionalize biomaterials for cell adhesion. However, the C-terminal cysteine is highly prone to oxidation, forming homodimers (GRGDSPC-S-S-GRGDSPC ) during storage.

The Critical Issue: Dimerized peptides lack the free thiol (-SH) required for maleimide, iodoacetamide, or gold-thiol conjugation. Attempting to conjugate a dimerized peptide results in near-zero yield, yet the peptide often appears "pure" on standard LC-MS if the dimer mass is not specifically targeted.

This guide details the technical selection between TCEP and DTT for reducing these dimers, with a specific focus on the unique purification challenges posed by the low molecular weight of GRGDSPC (~690 Da).

Agent Selection: TCEP vs. DTT

Choosing the right reducing agent is a tradeoff between reaction stability and downstream processing .

| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |

| Stability | High. Resistant to air oxidation; stable over wide pH (1.5–8.5).[1][2] | Low. Oxidizes rapidly in air; effective only at pH > 7.5. |

| Reversibility | Irreversible. Drives reduction to completion. | Reversible. Equilibrium-based; requires excess to maintain reduction. |

| Maleimide Compatibility | Complex. Does react with maleimides (slowly) to form stable ylenes, reducing yield.[3][4] | Incompatible. Contains thiols that rapidly quench maleimides. |

| Removal Requirement | Recommended. Essential for high-yield maleimide chemistry. | Mandatory. Absolute requirement before conjugation. |

| Odor | Odorless. | Strong "rotten egg" smell. |

Decision Matrix

The following diagram illustrates the decision logic for selecting the correct workflow based on your available equipment and conjugation chemistry.

Caption: Workflow for selecting reduction strategy. Note the specific purification warnings for small peptides.

Detailed Protocols

The "Peptide Purification Paradox"

Warning: GRGDSPC (MW ~690 Da) is too small for standard protein desalting columns (e.g., PD-10, Sephadex G-25) or standard dialysis tubing (usually 3.5 kDa cutoff).

-

If you use a PD-10 column: The peptide will be trapped in the pores and co-elute with the salt/reducing agent.

-

Solution: You must use Sephadex G-10 , Bio-Gel P-2 , HPLC , or Immobilized TCEP .

Protocol A: Immobilized TCEP (Recommended)

Best for: Small scale (<5 mg), speed, and preventing maleimide interference.

-

Equilibration: Dispense TCEP-agarose gel slurry (e.g., Thermo Pierce #77712) into a spin column. Centrifuge to remove storage buffer. Wash 3x with your conjugation buffer (e.g., PBS pH 7.2, EDTA 1-5 mM).

-

Incubation: Dissolve GRGDSPC in conjugation buffer. Add to the resin.[5]

-

Ratio: Ensure >2-fold molar excess of TCEP groups to peptide disulfides.

-

Conditions: Incubate 30–60 minutes at Room Temperature (RT) with gentle end-over-end mixing.

-

-

Recovery: Centrifuge the column. Collect the flow-through.

-

Result: The flow-through contains reduced peptide without reducing agent.

-

-

Immediate Use: Proceed immediately to conjugation. Free thiols oxidize quickly.

Protocol B: Soluble TCEP (High Throughput)

Best for: Large scale or when HPLC purification is planned.

-

Dissolution: Dissolve GRGDSPC in degassed buffer (pH 6.5–7.5).

-

Reduction: Add TCEP-HCl.

-

Concentration: 5–10 mM TCEP final concentration (or 2–5 molar equivalents relative to peptide).

-

Note: Avoid massive excess if you do not plan to purify.

-

-

Incubation: 30 minutes at RT.

-

Purification (Crucial Step):

-

Option 1 (HPLC): Inject onto C18 column. Collect the peak corresponding to reduced monomer. Lyophilize.

-

Option 2 (G-10 Column): Pass through a Sephadex G-10 column to separate peptide (MW 690) from TCEP (MW 250).

-

Option 3 (No Purification - Risky): If TCEP is <2 mM and Maleimide is in large excess, you may proceed directly, but expect 10–20% consumption of maleimide by TCEP.

-

Troubleshooting & FAQs

Q1: My conjugation yield is low even after TCEP reduction. Why? A: You likely did not remove the TCEP. While TCEP is marketed as compatible with maleimides, it is not inert. TCEP reacts with maleimides to form succinimidyl-3-(2-carboxyethyl)thio-phosphonium ylenes. This side reaction consumes your maleimide linker.

-

Fix: Use Immobilized TCEP or keep TCEP:Maleimide ratio very low (<1:10).

Q2: I used a PD-10 column to remove DTT, but I lost all my peptide. A: As noted in the "Paradox" section, PD-10 columns (Sephadex G-25) have an exclusion limit of ~5,000 Da. GRGDSPC (~690 Da) enters the beads completely and elutes in the salt volume.

-

Fix: Use Sephadex G-10 or Bio-Gel P-2.

Q3: Can I use Ellman's Reagent to check if the reduction worked? A: Yes, but with a major caveat. TCEP reduces Ellman's reagent (DTNB) directly, causing a false positive (massive yellow color).

-

Fix: You must remove TCEP before the assay, or use a TCEP-insensitive dye (rare). If using DTT, it also interferes. The assay is only valid after purification.

Q4: My peptide precipitated after adding TCEP. A: TCEP-HCl is extremely acidic. If you added it to a weak buffer, the pH may have dropped to the peptide's isoelectric point (pI). GRGDSPC has a pI ~5.8 (due to Asp/Arg balance).

-

Fix: Check pH after TCEP addition.[6][7][8] Re-adjust to pH 7.0–7.5 using NaOH. Alternatively, use Neutral TCEP solutions.

Validation: Ellman's Assay Protocol

Use this ONLY after removing the reducing agent.

-

Reagent: Dissolve 4 mg DTNB (Ellman’s Reagent) in 1 mL Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA).

-

Blank: 50 µL Ellman’s solution + 2.5 mL Reaction Buffer.

-

Sample: 250 µL Purified Peptide + 50 µL Ellman’s solution + 2.25 mL Reaction Buffer.

-

Measure: Absorbance at 412 nm after 15 mins.

-

Calculation: Use extinction coefficient

.[9]

References

-

Getz, E. B., et al. (1999). "A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry."[2][7] Analytical Biochemistry.

-

Henkel, M., et al. (2016). "In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins." ACS Omega.[7]

-

Thermo Fisher Scientific. "TCEP Hydrochloride Technical Guide." Thermo Scientific Instructions.

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition).[7] Academic Press. (Standard Reference Text).

-

LifeTein. "GRGDSPC Peptide Properties and Handling."

Sources

- 1. mstechno.co.jp [mstechno.co.jp]

- 2. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. goldbio.com [goldbio.com]

- 8. Disulfide reduction using TCEP reaction [biosyn.com]

- 9. broadpharm.com [broadpharm.com]

Adjusting pH for optimal thiol-ene reaction with GRGDSPC

Welcome to the technical support center for advanced bioconjugation applications. As Senior Application Scientists, we understand that achieving high-yield, specific, and reproducible results is paramount. This guide is designed to address a critical, yet often overlooked, parameter in your thiol-ene reactions involving the GRGDSPC peptide: pH control .

We will move beyond simple protocol steps to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your experiments for success.

Frequently Asked Questions (FAQs)

Q1: Why is reaction pH so critical for the thiol-ene conjugation of my GRGDSPC peptide?

The pH of your reaction medium directly governs the ionization state of the cysteine thiol group (-SH) in your GRGDSPC peptide, which is the reactive species in this conjugation. The thiol group exists in equilibrium with its deprotonated form, the thiolate anion (-S⁻).

The pKa of a typical cysteine thiol is around 8.5.[1] This means:

-

At acidic to neutral pH (pH < 8) , the protonated thiol form (-SH) is predominant.

-

At alkaline pH (pH > 8.5) , the negatively charged thiolate anion (-S⁻) becomes the major species.[2]

This balance is the master variable that dictates not only the reaction mechanism but also the potential for unwanted side reactions. Controlling pH is therefore essential for directing the reaction toward your desired product with high fidelity.

Q2: I'm using a photo-initiated radical reaction. What is the optimal pH range and why?

For photo-initiated, radical-mediated thiol-ene reactions, the optimal pH range is typically slightly acidic to neutral (pH 6.0 - 7.5) .

The established mechanism for the radical thiol-ene reaction proceeds through a chain reaction involving a thiyl radical (R-S•).[3][4]

// Connections between subgraphs Radical -> Thiol [lhead=cluster_propagation, minlen=2]; CarbonRadical -> ThiylRadical [label=" Regenerates\nThiyl Radical", style=dashed, color="#EA4335"]; } dot Caption: Radical-mediated thiol-ene reaction workflow.

Why pH 6.0-7.5 is optimal:

-

Availability of Thiols for Chain Transfer: The crucial chain transfer step, where the carbon-centered radical abstracts a hydrogen from another thiol molecule to form the final product and regenerate a thiyl radical, requires the protonated thiol (-SH) form.[5] Operating in a pH range where -SH is the dominant species ensures the radical chain reaction proceeds efficiently.

-

Minimizing Disulfide Formation: At higher pH, the increased concentration of highly nucleophilic thiolate anions (-S⁻) significantly accelerates a key side reaction: thiol-disulfide exchange.[2][6] This leads to the formation of peptide dimers (GRGDSPC-S-S-CPSDGRG), which reduces the yield of your desired conjugate and complicates purification. Keeping the pH below 8 minimizes this pathway.

-

Enhanced Peptide Stability: Many peptides, including those with sensitive residues, exhibit better long-term stability in slightly acidic to neutral buffers (pH 5-7).[7][8][9]

Studies have demonstrated >95% conversion for thiol-ene conjugations on proteins at pH values below 7.[3][10]

Q3: My reaction yield is low. Could the pH be too high or too low?

Yes, an improper pH is a very common cause of low reaction yield. Here’s how to troubleshoot:

| Issue | Potential Cause (pH-Related) | Explanation | Recommended Action |

| Low Yield / No Reaction | pH is too high (e.g., > 8.5) | For radical reactions, the concentration of protonated thiol (-SH) is too low, hindering the chain transfer step and stalling the radical cycle.[5] Oxygen sensitivity also increases at high pH, as thiolates are more easily oxidized, which can quench radicals.[11] | Lower the reaction pH to the optimal range of 6.0 - 7.5 using a suitable buffer. Ensure all solutions are thoroughly degassed. |

| Low Yield / Complex Mixture | pH is too high (e.g., > 8.0) | This is the prime condition for thiol-disulfide exchange, leading to the formation of peptide dimers and other disulfide-linked species.[2] This consumes your starting material without forming the desired thioether product. | Lower the reaction pH to 6.0 - 7.5. Analyze your product mixture by mass spectrometry to confirm the presence of dimerized peptide. |

| Low Yield / No Reaction | pH is too low (e.g., < 5.5) | While the radical reaction can proceed at acidic pH, extremely low pH can affect the activity of certain photoinitiators or the solubility and conformation of your peptide or alkene substrate.[12] | Increase the pH to the 6.0 - 7.5 range. Verify the solubility of all components in your chosen buffer system. |

| Low Yield / Michael Addition Pathway | pH is too high (e.g., > 8.0) | If you are using an electron-deficient alkene (e.g., an acrylate or maleimide), a high pH will favor the base-catalyzed Michael addition pathway over the radical pathway.[13][14] While this can be an efficient reaction, it may not be what you intended or optimized for. | If a radical reaction is desired, lower the pH. If Michael addition is acceptable, ensure your conditions are optimized for it (often no photoinitiator is needed). |

Q4: What is the best way to prepare my reaction to ensure proper pH control?

Precise and stable pH control starts with proper buffer preparation and reaction setup. Simply dissolving reagents in water is insufficient.

Recommended Buffer Systems

| pH Range | Buffer System | Concentration (mM) | Notes |

| 5.5 - 7.0 | MES (2-(N-morpholino)ethanesulfonic acid) | 50 - 100 | Good buffering capacity in this range. Does not significantly chelate metal ions. |

| 6.5 - 8.0 | PBS (Phosphate-Buffered Saline) | 1X (approx. 10 mM phosphate) | Widely used and biocompatible. Ensure the final pH is adjusted after all components are added. |

| 7.0 - 8.5 | HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 50 - 100 | A common biological buffer, less prone to pH shifts with temperature changes compared to Tris. |

Step-by-Step Protocol for Reaction Setup

-

Buffer Preparation: Prepare your chosen buffer (e.g., 100 mM Phosphate buffer) at the target pH (e.g., pH 7.0).

-

Peptide Dissolution: Dissolve the lyophilized GRGDSPC peptide in a small amount of the prepared buffer. Peptides themselves can be acidic or basic and may alter the pH, especially at high concentrations.[15][16]

-

Component Mixing: In your reaction vessel, combine the buffer, the alkene substrate solution, and any other additives.

-

Final pH Check & Adjustment: This is a critical step. Before adding the peptide and photoinitiator, measure the pH of the bulk reaction mixture. Adjust carefully with dilute HCl or NaOH as needed to bring it back to the target pH.

-

Degassing: To prevent radical quenching by oxygen, thoroughly degas the solution by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.

-

Final Additions: Under the inert atmosphere, add the GRGDSPC peptide solution and the photoinitiator (e.g., a freshly prepared, light-protected stock of LAP or VA-044).

-

Initiation: Seal the vessel, protect from ambient light, and begin photo-initiation according to your established protocol (e.g., irradiation at 365 nm).

By following this sequence, you ensure that the final reaction environment is set to the optimal pH, maximizing your chances of a successful conjugation.

References

-

Vertex AI Search Result[13]

-

Vertex AI Search Result[12]

-

Vertex AI Search Result[2]

-

Vertex AI Search Result[17]

-

Vertex AI Search Result[3]

-

Vertex AI Search Result[1]

-

Vertex AI Search Result[4]

-

Vertex AI Search Result[10]

-

Vertex AI Search Result[5]

-

Vertex AI Search Result[15]

-

Vertex AI Search Result[14]

-

Vertex AI Search Result[11]

-

Vertex AI Search Result[16]

-

Vertex AI Search Result[18]

-

Vertex AI Search Result[7]

-

Vertex AI Search Result[6]

-

Vertex AI Search Result[8]

-

Vertex AI Search Result[9]

Sources

- 1. Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? | MDPI [mdpi.com]

- 6. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. genscript.com [genscript.com]

- 8. Peptide solubility and storage - AltaBioscience [altabioscience.com]

- 9. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]

- 10. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Redox Initiation of Bulk Thiol-Ene Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sequential Michael addition thiol–ene and radical-mediated thiol–ene reactions in one-pot produced sequence-ordered polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. bachem.com [bachem.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: GRGDSPC Acetate Storage & Handling

Product: GRGDSPC Acetate (Gly-Arg-Gly-Asp-Ser-Pro-Cys) Application: Cell Adhesion, Integrin Targeting, Surface Functionalization Key Instability Factors: Cysteine Oxidation (Dimerization), Hygroscopicity, Hydrolysis

Core Storage Directives (The "Golden Rules")

To maintain the potency of GRGDSPC acetate long-term, you must actively combat three thermodynamic forces: Oxidation (targeting the Cysteine), Hydrolysis (targeting the Aspartate), and Moisture Absorption (driven by the Acetate counter-ion).

Rule 1: The "Desiccator First" Protocol

Why: GRGDSPC is supplied as an acetate salt. Acetate is highly hygroscopic (water-attracting). If you open a cold vial in room air, atmospheric moisture will instantly condense on the peptide, turning the powder into a sticky, degraded gel.

-

Protocol: Upon removing the vial from -20°C/-80°C storage, place it in a desiccator at room temperature for at least 1 hour before breaking the seal.

Rule 2: The "No-DMSO" Preference

Why: While DMSO is a standard solvent for peptides, it acts as a mild oxidant. For GRGDSPC, the C-terminal Cysteine is highly susceptible to DMSO-mediated oxidation, leading to rapid disulfide dimerization (GRGDSPC-S-S-GRGDSPC) and loss of free thiol reactivity.

-

Protocol: Use DMF (Dimethylformamide) or degassed acidic water (0.1% Acetic Acid) for stock solutions. If DMSO must be used for cell compatibility, use high-grade anhydrous DMSO and use immediately.

Rule 3: Oxygen Exclusion

Why: At neutral or basic pH (pH > 7), the thiolate anion of Cysteine is generated, which reacts avidly with atmospheric oxygen.

-

Protocol: Always blanket stock solutions with inert gas (Argon or Nitrogen) before recapping.

Reconstitution & Solubility Guide

Net Charge Analysis (at pH 7.0):

-

Arg (+) , N-term (+)

-

Asp (-) , C-term (-)

-

Net Charge: ~0 (Zwitterionic)

-

Implication: Solubility may be lowest at neutral pH. Acidic conditions improve solubility and stability.

Standard Reconstitution Workflow

| Step | Action | Technical Rationale |

| 1 | Equilibrate | Allow vial to reach RT in a desiccator (see Rule 1). |

| 2 | Solvent Selection | Preferred: 0.1% Acetic Acid (aq) or DMF.Avoid: Basic buffers (PBS) for initial dissolution. |

| 3 | Dissolution | Add solvent to target 1–5 mg/mL. Vortex gently. |

| 4 | Dilution | Dilute the stock into your assay buffer (e.g., PBS) immediately before use. |

| 5 | Aliquot | Flash freeze unused stock in single-use aliquots. Do not refreeze. |

Visualizing Stability & Workflows

Diagram 1: Degradation Pathways of GRGDSPC

This diagram illustrates the two primary failure modes: Oxidation (Dimerization) and Hydrolysis.

Caption: Primary degradation routes. Red path indicates oxidative dimerization (reversible with reduction); Yellow path indicates hydrolysis (irreversible).

Diagram 2: Reconstitution Decision Tree

Follow this logic to determine the correct solvent system for your specific application.

Caption: Workflow for solvent selection. Note the specific avoidance of DMSO for Cysteine-containing peptides.

Troubleshooting & FAQs

Q1: My peptide solution has become cloudy/precipitated. Can I save it?

Diagnosis: This is likely due to disulfide dimerization . As GRGDSPC monomers oxidize, they form dimers (GRGDSPC-S-S-GRGDSPC) which often have lower solubility and precipitate out of solution. Troubleshooting:

-

Check pH: Ensure pH is not near the pI (approx pH 4–6). Adjusting to pH 3 (acetic acid) or pH 8 (ammonium bicarbonate) may help resolubilize.

-

Add Reductant: Add TCEP (Tris(2-carboxyethyl)phosphine) at a 1.1x molar excess relative to the peptide. TCEP is stable over a wide pH range and will break the disulfide bonds, returning the peptide to its monomeric state.

-

Note: Avoid DTT if you plan to use metal affinity columns (IMAC) or maleimide conjugation downstream, as DTT interferes with these chemistries.

-

Q2: Why do you recommend DMF over DMSO? I thought DMSO was universal.

Technical Insight: DMSO (Dimethyl Sulfoxide) can act as an oxygen donor. In the presence of trace water or air, DMSO facilitates the oxidation of free thiols (Cysteine) into disulfides. Since the utility of GRGDSPC often relies on the Cysteine for conjugation (e.g., to gold nanoparticles or hydrogels), preserving the free thiol is paramount. DMF (Dimethylformamide) does not possess this oxidative property.

Q3: The peptide powder looks "gummy" or "shrunken" inside the vial.

Diagnosis: The peptide has suffered hygroscopic collapse . The acetate counter-ions absorbed atmospheric moisture, likely because the vial was opened before reaching room temperature. Impact: The actual peptide mass is unchanged, but the water content is now unknown, making precise concentration calculations impossible. Hydrolysis rates (Asp degradation) will accelerate. Action: Dissolve the entire contents immediately into a known volume of buffer to determine concentration via UV absorbance (205 nm or 280 nm if a Trp/Tyr tag exists, though GRGDSPC lacks aromatic residues, so you must use 205 nm or an assay like Ellman's Reagent).

Q4: Can I store the reconstituted peptide at -20°C?

Answer: Yes, but only in aliquots .

-

Never refreeze the bulk stock. The freeze-thaw process creates ice crystals that can physically shear peptides and alter pH locally (eutectic crystallization), accelerating oxidation.

-

Protocol: Flash-freeze aliquots in liquid nitrogen before placing them in the -20°C or -80°C freezer to ensure rapid transition to the solid state.

References

-

GenScript. (n.d.). Peptide Handling Guidelines - Solvent Selection for Cys-Peptides. Retrieved from [Link]

-

Ravi, V. K., et al. (2014).[1] Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates.[1][2] PLOS ONE.[1] Retrieved from [Link][1]

Sources

Validation & Comparative

A Researcher's Guide to Competitive Binding Assays: GRGDSPC vs. Soluble RGD for Integrin Targeting

In the landscape of cell adhesion and signaling research, understanding the interaction between the extracellular matrix (ECM) and cellular receptors is paramount. Integrins, a family of transmembrane receptors, play a pivotal role in these interactions, recognizing specific amino acid motifs within ECM proteins, most notably the Arg-Gly-Asp (RGD) sequence. This interaction governs critical cellular processes including adhesion, migration, proliferation, and survival. Consequently, modulating integrin-RGD binding has become a focal point for therapeutic intervention in fields ranging from oncology to regenerative medicine.

This guide provides a detailed, field-proven protocol for a competitive binding assay, a cornerstone technique for quantifying the binding affinity of novel RGD-mimetic compounds. We will compare the utility of the well-characterized cyclic peptide, GRGDSPC, against a generic soluble linear RGD peptide, offering insights into the experimental choices that ensure data integrity and reproducibility. This document is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate integrin-targeting molecules.

The Principle of Competitive Binding: A Molecular Tug-of-War

A competitive binding assay operates on a simple yet elegant principle: the competition between a labeled, known ligand and an unlabeled, test compound (the "competitor") for a finite number of receptors. In our context, the receptors are integrins expressed on the cell surface, the labeled ligand is a fluorescently or radioactively tagged molecule known to bind the target integrin, and the competitor is the unlabeled RGD peptide or analog being tested.

The assay measures the displacement of the labeled ligand by increasing concentrations of the unlabeled competitor. A potent competitor will displace the labeled ligand at lower concentrations, resulting in a lower signal. By plotting the signal against the competitor concentration, a sigmoidal dose-response curve is generated, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of the competitor required to displace 50% of the labeled ligand, serving as a quantitative measure of its binding affinity.

Caption: Principle of the competitive binding assay for integrin receptors.

Comparative Analysis: GRGDSPC vs. Linear RGD Peptides

The choice of competitor is critical. While simple linear RGD peptides can be used, cyclic peptides like GRGDSPC (Gly-Arg-Gly-Asp-Ser-Pro-Cys) offer distinct advantages that contribute to more robust and reliable data.

| Feature | GRGDSPC (Cyclic) | Linear RGD Peptides (e.g., GRGDS) | Rationale & Experimental Implication |

| Conformational Rigidity | High. The cyclic structure pre-organizes the RGD motif into a bioactive conformation. | Low. Highly flexible in solution, with only a fraction of molecules in the correct binding conformation at any given time. | The constrained structure of GRGDSPC leads to a higher binding affinity (lower Kd) for many integrin subtypes, making it a more potent competitor. This often results in cleaner, more reproducible IC50 curves. |

| Receptor Selectivity | Can be higher. The constrained conformation can favor binding to specific integrin subtypes (e.g., αvβ3, αvβ5, α5β1). | Generally lower. The flexibility allows it to adapt to the binding pockets of a broader range of integrins, which can be a disadvantage if subtype specificity is desired. | If the goal is to identify compounds specific for a particular integrin, using a more selective competitor like GRGDSPC can provide a more relevant benchmark. |

| Proteolytic Stability | Higher. Cyclic peptides are more resistant to degradation by proteases present in cell culture media or on the cell surface. | Lower. Linear peptides are rapidly degraded by exopeptidases and endopeptidases. | Increased stability ensures that the effective concentration of the competitor remains constant throughout the assay incubation period, leading to more accurate and reproducible IC50 values. |

| Cost & Availability | Generally higher due to more complex synthesis. | Lower cost and widely available from numerous suppliers. | For initial screening or assays where high precision is not the primary goal, linear peptides may be a cost-effective option. However, for lead optimization and detailed characterization, the investment in a cyclic standard is justified by the data quality. |

Field-Proven Experimental Protocol: αvβ3 Integrin Competitive Binding Assay

This protocol is optimized for assessing competitive binding to the αvβ3 integrin, which is frequently overexpressed in angiogenic endothelial cells and various tumor types.

Materials:

-

Cell Line: U87-MG human glioblastoma cells (known to express high levels of αvβ3 integrin).

-

Labeled Ligand: Fluorescein-labeled cyclic RGD peptide (e.g., FITC-c(RGDyK)).

-

Positive Control Competitor: GRGDSPC peptide.

-

Test Compound: Your unlabeled soluble RGD analog.

-

Assay Buffer: Tris-buffered saline (20 mM Tris, 150 mM NaCl, pH 7.4) supplemented with 1 mM MnCl₂ or MgCl₂ and 0.1% Bovine Serum Albumin (BSA). Expert Tip: Divalent cations are essential for integrin-ligand binding; manganese often promotes a higher affinity state.

-

Plate: 96-well black, clear-bottom microplate.

-

Instrumentation: Fluorescence plate reader.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture U87-MG cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.

-

Harvest cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.

-

Resuspend cells in Assay Buffer and perform a cell count.

-

Seed 50,000 cells per well into the 96-well plate. Centrifuge the plate gently to form a cell pellet at the bottom of each well.

-

-

Preparation of Competitors:

-

Prepare a stock solution of GRGDSPC and your test compound in Assay Buffer.

-

Perform a serial dilution to create a range of concentrations. A typical 10-point dilution series might range from 100 µM down to 1 pM.

-

-

Competitive Binding Reaction:

-

To the appropriate wells, add 50 µL of the serially diluted competitor (GRGDSPC or test compound).

-

For total binding (maximum signal), add 50 µL of Assay Buffer only.

-

For non-specific binding (background signal), add 50 µL of a high concentration of unlabeled competitor (e.g., 1 mM GRGDSPC).

-

Add 50 µL of the fluorescently labeled RGD ligand at its Kd concentration (this needs to be predetermined in a saturation binding experiment).

-

The final volume in each well should be 150 µL.

-

-

Incubation:

-

Incubate the plate at room temperature for 1-2 hours with gentle agitation, protected from light. This allows the binding reaction to reach equilibrium.

-

-

Washing:

-

Centrifuge the plate to pellet the cells.

-

Carefully aspirate the supernatant.

-

Wash the cells 2-3 times with 200 µL of cold Assay Buffer to remove unbound labeled ligand. Be gentle to avoid dislodging the cell pellet.

-

-

Data Acquisition:

-

After the final wash, resuspend the cell pellet in 100 µL of Assay Buffer.

-

Read the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths for your fluorophore (e.g., 485 nm excitation / 520 nm emission for FITC).

-

Caption: Step-by-step workflow for the integrin competitive binding assay.

Data Analysis and Interpretation:

-

Correct for Background: Subtract the average non-specific binding fluorescence from all other readings.

-

Normalize Data: Express the data as a percentage of the total specific binding, where the "Total Binding" well (no competitor) represents 100%.

-

% Binding = (Sample RFU - Non-specific RFU) / (Total Binding RFU - Non-specific RFU) * 100

-

-

Generate IC50 Curve: Plot the % Binding against the logarithm of the competitor concentration.

-

Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic fit) in software like GraphPad Prism or R to calculate the IC50 value.

The resulting IC50 value is a direct measure of the potency of your test compound. A lower IC50 indicates a higher binding affinity for the integrin receptor. By comparing the IC50 of your test compound to that of the GRGDSPC standard, you can benchmark its performance and make informed decisions for further development.

This robust protocol, grounded in the principles of competitive binding and leveraging the superior stability and affinity of cyclic RGD peptides, provides a self-validating system for the rigorous assessment of novel integrin-targeting agents.

References

-

Ruoslahti, E. (1996). RGD and other recognition sequences for integrins. Annual Review of Cell and Developmental Biology, 12, 697-715. [Link]

-

Xiong, J. P., Stehle, T., Diefenbach, B., Zhang, R., Dunker, R., Scott, D. L., Joachimiak, A., Goodman, S. L., & Arnaout, M. A. (2001). Crystal structure of the extracellular segment of integrin αvβ3. Science, 294(5541), 339-345. [Link]

-

Kapp, T. G., Rechenmacher, F., & Kessler, H. (2017). Proline and pipecolic acid in medicinal chemistry. Chemical Reviews, 117(16), 10375-10425. [Link]

-

Gante, J. (1994). Peptidomimetics—tailed amino acids and peptide partial structures. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [Link]

-

Brooks, P. C., Montgomery, A. M., Rosenfeld, M., Reisfeld, R. A., Hu, T., Klier, G., & Cheresh, D. A. (1994). Integrin αvβ3 antagonists promote tumor regression by inducing apoptosis of angiogenic blood vessels. Cell, 79(7), 1157-1164. [Link]

Comparative Guide: Scrambled RGD Peptide Controls for GRGDSPC Experiments

Executive Summary

In integrin-targeted biomaterials research, the peptide GRGDSPC (Gly-Arg-Gly-Asp-Ser-Pro-Cys) is a ubiquitous ligand used to functionalize surfaces, hydrogels, and nanoparticles. The presence of the C-terminal Cysteine (C) allows for specific thiol-based conjugation (e.g., Michael-type addition or Au-S bonding).

However, observing cell adhesion on a GRGDSPC-modified surface is insufficient to claim integrin specificity. Cells can adhere via non-specific electrostatic interactions or protein adsorption (the Vroman effect). Therefore, a rigorous control peptide is required.

This guide compares the "Gold Standard" control (GRGESPC ) against scrambled alternatives, providing physicochemical data and experimental protocols to validate your specific integrin-binding claims.

Part 1: The Candidates – Active vs. Controls

The choice of control peptide dictates the validity of your data. A perfect control must mirror the physicochemical properties (charge, hydrophobicity, steric bulk) of the active peptide while ablating the specific biological binding motif.

The Active Ligand: GRGDSPC[1][2][3]

-

Mechanism: The RGD motif binds to integrins (primarily

, -

Role of Cysteine: Provides a unique thiol (-SH) for orthogonal conjugation, ensuring the peptide orientation exposes the RGD loop.

The Gold Standard Control: GRGESPC

-

Modification: Aspartic Acid (D)

Glutamic Acid (E). -

Rationale: This is a conservative point mutation. Glutamic acid has the same negative charge as Aspartic acid but a longer side chain (one extra methylene group). This steric change prevents the peptide from fitting into the integrin binding pocket, yet the surface charge and hydrophilicity remain nearly identical to the active surface.

The Scrambled Control: DGGRSPC

-

Modification: Same amino acids, randomized order.

-

Rationale: Preserves the exact atomic composition. However, scrambled sequences can inadvertently create new, weak binding motifs or alter the secondary structure (kinking) of the peptide, potentially changing the accessibility of the cysteine linker.

The "Null" Control: GRADSPC

-

Modification: Aspartic Acid (D)

Alanine (A). -

Rationale: Removes the negative charge.

-

Critique: Not recommended for surface chemistry. Replacing a charged residue (D) with a neutral one (A) significantly alters the zeta potential of the modified surface. If cells adhere less to GRADSPC, it might be due to electrostatics rather than integrin specificity.

Part 2: Physicochemical Comparison

The table below highlights why GRGESPC is the superior control for minimizing physicochemical variables.

| Property | Active (GRGDSPC) | Mutant Control (GRGESPC) | Scrambled (DGGRSPC) | Null Control (GRADSPC) |

| Binding Motif | RGD (Specific) | RGE (Non-binding) | DGG (Non-binding) | RAD (Non-binding) |

| Net Charge (pH 7) | ~0 (Zwitterionic) | ~0 (Zwitterionic) | ~0 (Zwitterionic) | +1 (Positive shift) |

| Hydropathy Index | Hydrophilic | Hydrophilic | Hydrophilic | More Hydrophobic |

| Steric Profile | Native | +1 CH₂ group (Conservative) | Altered Backbone | -COOH group lost |

| Rec. Use Case | Target | Primary Control | Secondary Control | Avoid for Surfaces |

Part 3: Mechanistic Visualization

The following diagram illustrates the signaling disparity between the active peptide and the control.

Caption: Comparative signaling pathway. GRGDSPC triggers FAK/Src cascades leading to cytoskeletal organization, while GRGESPC fails to engage integrins, preventing spreading.

Part 4: Experimental Protocols

Protocol A: Surface Functionalization (Gold/Glass)

This protocol uses the Cysteine thiol to conjugate peptides to a maleimide-activated glass surface. This is a self-validating system because the density of RGD and RGE can be matched precisely.

Materials:

-

Glass coverslips (Piranha cleaned).

-

Silane: (3-Mercaptopropyl)trimethoxysilane (MPTMS) or PEG-Maleimide Silane.

-

Peptides: GRGDSPC and GRGESPC (>95% purity).

-

Blocker: BSA (Bovine Serum Albumin) or PEG-thiol.

Workflow:

-

Silanization: Treat cleaned glass with silane linker to create reactive thiol or maleimide groups.

-

Peptide Conjugation:

-

Dissolve peptides in PBS (pH 7.4). Note: Ensure pH is < 7.5 to prevent disulfide dimerization of the peptides before conjugation.

-

Incubate surfaces with 100 µM peptide solution for 2 hours at RT.

-

CRITICAL STEP: Run parallel samples for RGD and RGE using the exact same molar concentration.

-

-

Blocking (The Trust Factor):

-

Incubate surfaces with 1% BSA or 2mM PEG-thiol for 1 hour.

-

Why? This passivates the remaining surface area. If you skip this, cells will stick to the bare glass/gold, masking the peptide effect.

-

-

Washing: Rinse 3x with PBS to remove unbound peptide.

Protocol B: Validation Assay (Cell Spreading)

-

Seeding: Seed HUVECs or Fibroblasts at low density (5,000 cells/cm²) in serum-free media.

-

Expert Tip: Serum contains Vitronectin and Fibronectin. Using serum-free media for the first 4 hours ensures adhesion is driven only by your peptide, not adsorbed serum proteins.

-

-

Fixation: Fix at 4 hours using 4% Paraformaldehyde.

-

Staining:

-

Phalloidin (F-Actin) -> Visualizes cytoskeleton.

-

Anti-Vinculin -> Visualizes Focal Adhesions.

-

DAPI -> Nuclei.

-

-

Quantification: Measure "Spread Area" (µm²) per cell.

-

Success Criteria: RGD surface should show >300% spread area vs. RGE surface. RGE cells should remain rounded.

-

Workflow Visualization

Caption: Experimental workflow ensuring identical handling of active and control samples until the imaging phase.

Part 5: Troubleshooting & Quality Control

To ensure Trustworthiness , you must verify that the lack of adhesion on the control surface is due to non-binding, not a lack of peptide.

-

Ellman's Assay (Quantification): Before seeding cells, measure the peptide coupling efficiency. Since both GRGDSPC and GRGESPC have one Cysteine, the consumption of free thiols in the supernatant should be identical for both.

-

If RGD couples 90% and RGE couples 10%: Your control is invalid (likely oxidized peptide).

-

Solution: Use TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfide bonds in the stock peptide solution before conjugation.

-

-

Zeta Potential Analysis: If conjugating to nanoparticles, measure the Zeta Potential. Both RGD and RGE modified particles should have statistically similar surface charges. If they differ significantly, your aggregation kinetics will differ, invalidating the biological comparison.

References

-

Ruoslahti, E. (1996). RGD and other recognition sequences for integrins. Annual Review of Cell and Developmental Biology. Link

-

Hersel, U., Dahmen, C., & Kessler, H. (2003). RGD modified polymers: biomaterials for stimulated cell adhesion and beyond.[1][2][3] Biomaterials.[4][1][2][3][5] Link

-

Bae, Y. H., et al. (2005). Surface functionalization of polymeric drug delivery vehicles using RGD-mimetics. Journal of Controlled Release. Link

-

Thermo Fisher Scientific. (n.d.). Peptide Analysis and Design Tools. Thermo Fisher Technical Resources. Link

-

Sigma-Aldrich. (n.d.). GRGDSPC and GRGESPC Peptide Standards. Merck Product Database. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. chalcogen.ro [chalcogen.ro]

- 3. Design of Functional RGD Peptide-Based Biomaterials for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using GRGDSPC peptides to improve re-endothelialization of decellularized pancreatic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cathi.uacj.mx [cathi.uacj.mx]

Technical Comparison: GRGDSPC Peptide vs. Native ECM Ligands (Fibronectin/Vitronectin)

Executive Summary